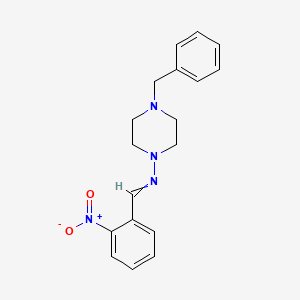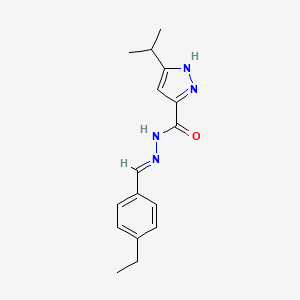![molecular formula C22H16ClN3O4 B11672607 (2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B11672607.png)
(2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a nitrophenyl group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
(2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, (2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Researchers may explore its use in treating diseases by targeting specific molecular pathways.
Industry
In industry, this compound may be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Similar compounds to (2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide include other furan derivatives, nitrophenyl compounds, and cyano-substituted molecules. Examples include:
- 2-methylphenol (o-cresol)
- 3-methylphenol (m-cresol)
- 4-methylphenol (p-cresol)
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C22H16ClN3O4 |
|---|---|
分子量 |
421.8 g/mol |
IUPAC 名称 |
(E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H16ClN3O4/c1-13-3-4-16(9-14(13)2)25-22(27)15(12-24)10-18-6-8-21(30-18)19-11-17(26(28)29)5-7-20(19)23/h3-11H,1-2H3,(H,25,27)/b15-10+ |
InChI 键 |
QPLSRXVAYHNKDD-XNTDXEJSSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C#N)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672529.png)

![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B11672542.png)

![6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11672552.png)
![5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672559.png)
![2-(4-chlorophenoxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672566.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672574.png)
![(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672578.png)
![2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B11672587.png)
![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11672588.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11672593.png)

![(5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672608.png)
